molecular formula C8H10IN B1611382 2-(4-Iodophenyl)ethylamine CAS No. 73918-57-7

2-(4-Iodophenyl)ethylamine

Cat. No. B1611382
CAS RN: 73918-57-7
M. Wt: 247.08 g/mol
InChI Key: IQFHGSFDGGJWSJ-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)ethylamine is an organic compound with a phenethylamine structure, which means it contains a phenyl ring attached to an ethylamine side chain . The presence of iodine in the phenyl ring gives it its distinctive properties .


Physical And Chemical Properties Analysis

2-(4-Iodophenyl)ethylamine has a boiling point of 266℃, a density of 1.669, and a predicted pKa of 9.72±0.10 .

Scientific Research Applications

Antidepressant Activity Research

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with a 4-iodophenyl substituent, have been examined for potential antidepressant activity. They inhibit rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine and serotonin. Certain analogs, such as venlafaxine, have shown rapid onset of antidepressant activity and are undergoing clinical evaluation (Yardley et al., 1990).

Imaging Agents for Sigma Receptors

Compounds like 2-(4-Iodophenyl)ethylamine have been explored as potential SPECT imaging agents for sigma-1 and sigma-2 binding sites. This research aids in the development of imaging agents for neurological and psychiatric disorders (He et al., 1993).

Radiotracer Synthesis for Dopaminergic System

Derivatives of 2-(4-Iodophenyl)ethylamine have been synthesized, such as N,N-Dimethyl-[β-(3,4-Diacetoxy-6-123I-Iodophenyl)]ethylamine (IDDE), a potential radiotracer for studying the dopaminergic system in medical imaging (Adam et al., 1992).

Chemical Synthesis and Binding Characterization

The synthesis and binding characteristics of 2-(4-Iodophenyl)ethylamine derivatives have contributed to understanding sigma receptor pharmacology and developing new radiopharmaceuticals for imaging sigma receptor-positive tumors (John et al., 1996).

Structural Investigations

Investigations into the structure and conformation of compounds like 2-(4-Iodophenyl)ethylamine and its derivatives have provided insights into molecular interactions and stability, relevant in drug design and chemical synthesis (Datta et al., 1994).

Future Directions

2-(4-Iodophenyl)ethylamine is a fascinating chemical compound with diverse applications in scientific research. Its unique properties and potential for breakthroughs in various fields make it a promising area for future study.

Relevant Papers The paper “Natural source, bioactivity and synthesis of benzofuran derivatives” discusses the synthesis of benzofuran derivatives, which could potentially be relevant to the synthesis of 2-(4-Iodophenyl)ethylamine . Another paper titled “Fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a…” discusses the production of a similar compound, 2-(4-aminophenyl)ethylamine, through fermentation .

properties

IUPAC Name

2-(4-iodophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFHGSFDGGJWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569106
Record name 2-(4-Iodophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)ethylamine

CAS RN

73918-57-7
Record name 4-Iodobenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73918-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Iodophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodophenylacetonitrile (4.80 g, 19.7 mmol) was dissolved in tetrahydrofuran (25 mL) under nitrogen, and 1.0 M borane in tetrahydrofuran (29.6 mL, 29.6 mmol) was added via syringe. The reaction was heated at reflux for 1 hour, then cooled in ice and the excess borane was quenched by the addition of methanol (100 mL). When hydrogen evolution ceased, the solvents were removed under reduced pressure. The residue was dissolved in tetrahydrofuran (25 mL) and 4N HCl in dioxane (6.0 mL, 24 mmol) was added, followed by ether (75 mL). The hydrochloride salt of 4-iodophenethylamine was collected on a Buchner funnel, washed with ether (2×50 mL) and dried under reduced pressure. To generate the free base, the solid was partitioned between dichloromethane (200 mL) and 1N NaOH (100 mL). The aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were dried (Na2SO4) and concentrated to give 4-iodophenethylamine (4.52 g) as a colorless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DM Wieland, TJ Mangner… - Journal of medicinal …, 1984 - ACS Publications
Fourteen 126I-labeled aralkylguanidines were synthesized and evaluated as potential imaging agents for the adrenal medullae and tumors of adrenomedullary origin. These …
Number of citations: 62 pubs.acs.org
M Baier, R Gleiter, F Rominger - 2006 - Wiley Online Library
The flexible tripodands 7–9 and 15 with phenyl and thiophenyl rings as “legs” and nitrogen as bridgehead atoms have been synthesized by three‐component condensation reactions of …

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